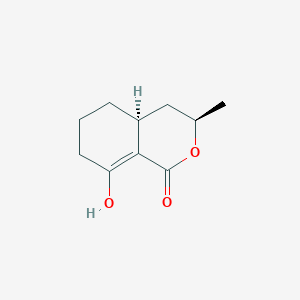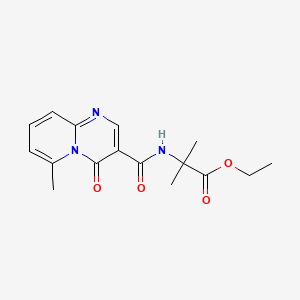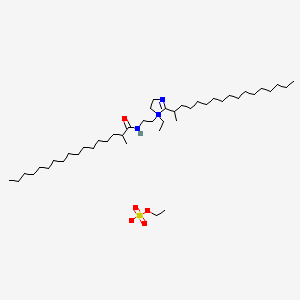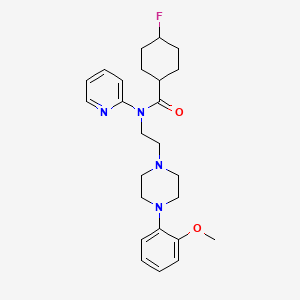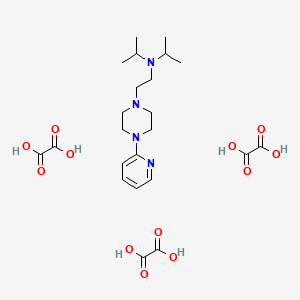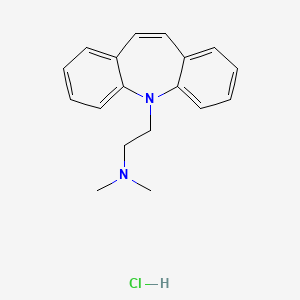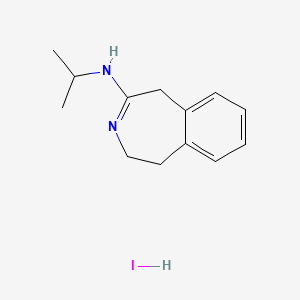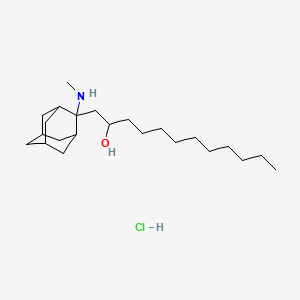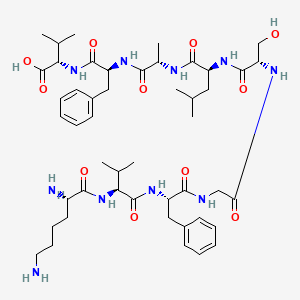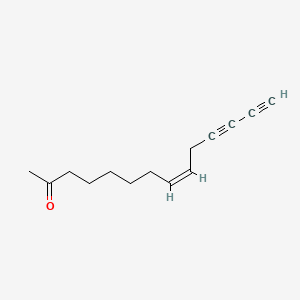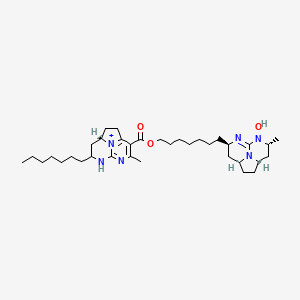
Batzelladine H
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Batzelladine H is a polycyclic guanidine alkaloid isolated from marine sponges, particularly those belonging to the genus Batzella. This compound has garnered significant interest due to its unique structure and potent biological activities, including antiviral and antimicrobial properties .
Métodos De Preparación
The synthesis of batzelladine H involves several complex steps. One approach includes the use of a diastereoselective [4 + 2]-annulation of vinyl carbodiimides with chiral N-alkyl imines to access the stereochemically rich polycyclic guanidine cores . Another method involves the Eschenmoser sulfide contraction to elaborate glutamic acid
Análisis De Reacciones Químicas
Batzelladine H undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as peracids.
Reduction: Sodium borohydride (NaBH4) is commonly used for the reduction of batzelladine derivatives.
Substitution: The guanidine moiety in this compound can participate in nucleophilic substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a model compound for studying complex polycyclic structures and stereoselective synthesis.
Industry: While industrial applications are limited, its unique structure and biological activities make it a compound of interest for pharmaceutical research and development.
Mecanismo De Acción
The mechanism of action of batzelladine H involves its interaction with molecular targets such as viral proteases. It inhibits the activity of these enzymes by binding to their active sites, thereby preventing the replication of viruses . The exact molecular pathways and targets are still under investigation, but its ability to disrupt protein-protein interactions is a key aspect of its biological activity.
Comparación Con Compuestos Similares
Batzelladine H is part of a family of batzelladine alkaloids, which include batzelladines A, B, C, D, E, F, G, and I . These compounds share a similar polycyclic guanidine core but differ in their side chains and stereochemistry. This compound is unique due to its specific structural configuration and potent biological activities, particularly its antiviral properties .
Similar compounds include:
Batzelladine A: Known for its anti-HIV-1 activity.
Batzelladine B: Exhibits antimicrobial properties.
Batzelladine D: Studied for its potential in treating viral infections.
Propiedades
Número CAS |
188112-85-8 |
|---|---|
Fórmula molecular |
C35H57N6O3+ |
Peso molecular |
609.9 g/mol |
Nombre IUPAC |
7-[(1S,4S,6R,10R)-9-hydroxy-10-methyl-7,9,12-triazatricyclo[6.3.1.04,12]dodec-7-en-6-yl]heptyl (1S)-10-heptyl-6-methyl-7,9-diaza-12-azoniatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-5-carboxylate |
InChI |
InChI=1S/C35H56N6O3/c1-4-5-6-8-11-14-26-22-30-18-19-31-32(25(3)36-34(37-26)40(30)31)33(42)44-20-13-10-7-9-12-15-27-23-29-17-16-28-21-24(2)41(43)35(38-27)39(28)29/h24,26-30,43H,4-23H2,1-3H3/p+1/t24-,26?,27-,28+,29+,30+/m1/s1 |
Clave InChI |
HKOJXFBELGWAOF-CCVDORCPSA-O |
SMILES isomérico |
CCCCCCCC1C[C@@H]2CCC3=[N+]2C(=NC(=C3C(=O)OCCCCCCC[C@@H]4C[C@@H]5CC[C@@H]6N5C(=N4)N([C@@H](C6)C)O)C)N1 |
SMILES canónico |
CCCCCCCC1CC2CCC3=[N+]2C(=NC(=C3C(=O)OCCCCCCCC4CC5CCC6N5C(=N4)N(C(C6)C)O)C)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


